Ticagrelor Amine Derivative
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Overview
Description
Ticagrelor amine derivative is a compound known for its role as a platelet aggregation inhibitor. It is a P2Y12 receptor antagonist, which means it prevents platelets from clumping together and forming blood clots. This compound is particularly significant in the treatment of acute coronary syndrome and myocardial infarction, where it helps reduce the risk of thrombotic events such as strokes and heart attacks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor amine derivative involves several key steps. One efficient method includes the condensation of pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound through diazotization using a green reagent, Resin-NO2, in a water and acetonitrile mixture. The final steps involve condensation with a cyclopropylamine derivative and deprotection using hydrochloric acid in dichloromethane, yielding ticagrelor with high purity .
Industrial Production Methods
Industrial production of this compound focuses on optimizing each reaction stage to ensure scalability and safety. This includes understanding the thermal events of the reactions through DSC analysis and establishing critical process parameters to avoid accidents. The process aims to achieve high yield and purity while maintaining safety for both the product and personnel involved .
Chemical Reactions Analysis
Types of Reactions
Ticagrelor amine derivative undergoes various chemical reactions, including:
Condensation Reactions: Used in the initial synthesis steps.
Diazotization: Involves the formation of a triazole compound.
Substitution Reactions: Common in the modification of intermediates.
Common Reagents and Conditions
Resin-NO2: A green reagent used in diazotization.
Hydrochloric Acid in Dichloromethane: Used for deprotection.
Ethylene Glycol: Solvent for condensation reactions.
Major Products Formed
The major product formed from these reactions is ticagrelor, a highly pure and effective platelet aggregation inhibitor .
Scientific Research Applications
Ticagrelor amine derivative has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying P2Y12 receptor antagonists.
Biology: Investigated for its role in platelet aggregation and cardiovascular health.
Medicine: Clinically used to prevent thrombotic events in patients with acute coronary syndrome or myocardial infarction.
Industry: Employed in the development of safer and more efficient synthetic routes for pharmaceutical compounds
Mechanism of Action
Ticagrelor amine derivative exerts its effects by binding to the P2Y12 receptor on platelet membranes. Unlike adenosine diphosphate (ADP), ticagrelor binds to a different site on the receptor, preventing signal transduction initiated by ADP binding. This inhibition of platelet aggregation significantly reduces the risk of complications associated with atherosclerosis, such as myocardial infarction and stroke .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another P2Y12 receptor antagonist but requires metabolic activation.
Prasugrel: Similar to clopidogrel but with a faster onset of action.
Cangrelor: An intravenous P2Y12 receptor antagonist.
Uniqueness of Ticagrelor Amine Derivative
This compound stands out due to its direct and reversible mode of action, which allows for rapid onset and offset effects. Unlike clopidogrel and prasugrel, it does not require metabolic activation, making it more suitable for patients undergoing surgery .
Properties
Molecular Formula |
C23H29F2N7O3S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(1S,2S,3S,5R)-3-(2-aminoethoxy)-5-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H29F2N7O3S/c1-2-7-36-23-28-21(27-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(29-23)32(31-30-18)16-10-17(35-6-5-26)20(34)19(16)33/h3-4,8,12,15-17,19-20,33-34H,2,5-7,9-10,26H2,1H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1 |
InChI Key |
IDCFBDOEWGNZGE-FNOIDJSQSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCN)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCN)NC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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